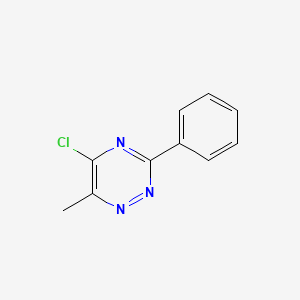

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-3-phenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKLLOFQIYLIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine

Established Synthetic Routes to 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

The traditional synthesis of this compound is not a single-step process but rather a sequence involving the initial construction of the core heterocyclic ring followed by the introduction of the chloro substituent.

The foundational step in forming the 3-phenyl-6-methyl-1,2,4-triazine skeleton involves a cyclocondensation reaction. The most common approach is the reaction between an α-dicarbonyl compound and an amidrazone. mdpi.com For the target molecule, the key precursors are benzamidrazone (to introduce the 3-phenyl group) and an appropriate α-dicarbonyl compound to provide the 6-methyl group and a functional handle at the C5 position for subsequent chlorination.

A highly effective strategy involves the use of an α-keto ester, which leads to the formation of a 1,2,4-triazin-5-one intermediate. Specifically, the reaction of Benzamidrazone with Ethyl pyruvate (B1213749) yields 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one . The regioselectivity of this reaction is generally high; the more nucleophilic hydrazine (B178648) moiety of the amidrazone preferentially attacks the more electrophilic ketone carbonyl of the ethyl pyruvate, leading to the desired 3,6-disubstituted pattern after intramolecular cyclization and dehydration. mdpi.com

Table 1: Key Precursors for 1,2,4-Triazin-5-one Synthesis

| Precursor 1 (Amidrazone) | Precursor 2 (α-Keto Ester) | Resulting Intermediate |

|---|---|---|

| Benzamidrazone | Ethyl pyruvate | 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one |

| 4-Chlorobenzamidrazone | Ethyl pyruvate | 3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one |

This interactive table outlines the precursor combinations for generating key triazinone intermediates.

With the 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one intermediate in hand, the introduction of the chlorine atom at the C5 position is achieved through a halogenation reaction. This transformation is a standard method for converting heterocyclic ketones (lactams) into their corresponding chloro derivatives. nih.gov

The most common reagents for this chlorination are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the carbonyl oxygen of the triazinone by the chlorinating agent, making the C5 carbon highly electrophilic. A subsequent nucleophilic attack by a chloride ion, followed by elimination, results in the formation of the aromatic 5-chloro-1,2,4-triazine ring. This process effectively converts the C=O group into a C-Cl bond, leading to the final product, This compound . nih.gov

For example, the three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (a related heterocycle) can be substituted sequentially by various nucleophiles under controlled temperature conditions, demonstrating the high reactivity of chloro-triazines. researchgate.netmdpi.com Similarly, the chlorine atom in this compound is activated towards displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity allows for the synthesis of diverse 1,2,4-triazine (B1199460) libraries from a common chloro-intermediate.

In a synthetic context, it is also plausible to generate the target molecule by displacing a different leaving group at the C5 position. For instance, a 5-cyano-1,2,4-triazine could undergo ipso-substitution, where the cyano group is replaced by another functional group, although direct replacement by chlorine is less common than the chlorination of a triazinone. chimicatechnoacta.ru

Novel or Alternative Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing heterocyclic scaffolds, including the 1,2,4-triazine ring.

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Several "green" methodologies have been successfully applied to the synthesis of triazine derivatives.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,5-triazines and related heterocycles, often leading to higher yields in shorter reaction times and under solvent-free conditions. chim.itresearchgate.netmdpi.com This technique could be applied to the initial cyclocondensation step between benzamidrazone and ethyl pyruvate to enhance efficiency.

Solvent-Free Reactions : A method for the synthesis of substituted 1,2,4-triazines via the ipso-substitution of a cyano group has been reported to proceed under solvent-free conditions, highlighting a move towards more sustainable practices. chimicatechnoacta.ru

Ultrasound-Assisted Synthesis : Sonochemistry offers another energy-efficient pathway for synthesizing 1,3,5-triazine (B166579) derivatives, often allowing reactions to be conducted in aqueous media, thereby reducing the reliance on volatile organic solvents. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Triazine Synthesis

| Parameter | Conventional Method | Green Method (e.g., Microwave/Ultrasound) |

|---|---|---|

| Solvent | Often organic solvents (e.g., Ethanol, Toluene) | Solvent-free or aqueous media chimicatechnoacta.rumdpi.com |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Energy Input | Conventional heating (oil bath) | Direct energy transfer (microwaves, ultrasound) |

| Yields | Moderate to good | Often good to excellent chim.it |

This interactive table provides a comparative overview of traditional and modern green synthetic approaches.

The development of catalytic systems offers a powerful tool for synthesizing complex molecules with high efficiency and selectivity.

Metal Catalysis : Rhodium-catalyzed reactions involving N-acylhydrazones and N-sulfonyl-1,2,3-triazoles can provide intermediates for the synthesis of various 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org Furthermore, Lewis acids such as ZnCl₂ have been used to promote N1/N4 1,4-cycloaddition reactions of 1,2,4,5-tetrazines to regioselectively produce 1,2,4-triazines under mild conditions. nih.gov

Stereoselective Synthesis : While the target molecule, this compound, is achiral, the synthesis of chiral 1,2,4-triazine analogues is of significant interest. Methodologies have been developed for the synthesis of 3-glycopyranosyl-1,2,4-triazines, where the stereochemistry of the carbohydrate moiety is preserved. mdpi.com This is accomplished by using a chiral precursor, C-glycopyranosyl formamidrazone, in the cyclocondensation reaction with 1,2-dicarbonyl compounds, demonstrating the potential to create structurally complex and stereochemically defined 1,2,4-triazine derivatives. mdpi.com

Precursor Chemistry and Starting Material Derivations for 1,2,4-Triazine Synthesis

The synthesis of the 1,2,4-triazine ring system is a cornerstone of heterocyclic chemistry, providing a versatile scaffold for various applications. The architectural diversity of substituted 1,2,4-triazines, including the target compound this compound, is achieved through several established synthetic routes. These methodologies are fundamentally reliant on the selection and chemical manipulation of appropriate acyclic precursors. The most prevalent and adaptable strategies involve the condensation of 1,2-dicarbonyl compounds with amidrazones. researchgate.netmdpi.com

One of the most common and direct methods for constructing the 1,2,4-triazine core involves the cyclocondensation reaction between an amidrazone and a 1,2-dicarbonyl compound. researchgate.netmdpi.com This approach allows for the systematic introduction of substituents at the C3, C5, and C6 positions of the triazine ring, dictated by the structure of the chosen precursors.

For the specific synthesis of a 3,5,6-trisubstituted 1,2,4-triazine, the general reaction proceeds as follows:

The amidrazone precursor determines the substituent at the C3 position.

The 1,2-dicarbonyl compound provides the substituents for the C5 and C6 positions.

In the context of this compound, the logical precursor combination would be benzamidrazone and a chlorinated 1,2-diketone.

Table 1: Key Precursor Classes for 1,2,4-Triazine Synthesis

| Precursor Class | Role in Synthesis | Resulting Substituent Position | Example |

|---|---|---|---|

| Amidrazones | Provides N1, N2, and C3 atoms of the triazine ring. | C3 | Benzamidrazone |

| 1,2-Dicarbonyl Compounds | Provides C5 and C6 atoms of the triazine ring. | C5 and C6 | 2,3-Butanedione (Biacetyl) |

| α-Keto Esters | Reacts with amidrazones to form 1,2,4-triazin-5-ones. | C5 and C6 | Ethyl pyruvate |

Alternative strategies for 1,2,4-triazine synthesis include multicomponent reactions (MCRs), which can involve hydrazides, dicarbonyl compounds, and an ammonia (B1221849) source like ammonium (B1175870) acetate. researchgate.net Furthermore, domino annulation reactions using readily available materials such as ketones, aldehydes, and alkynes have been developed as efficient pathways to these heterocyclic structures. rsc.org

The derivatization of the 1,2,4-triazine ring itself is another powerful strategy. Starting from a pre-formed triazine, such as 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5-one, various functionalizations can be achieved through condensation and substitution reactions. researchgate.net This highlights the importance of substituted triazines as versatile starting materials for more complex derivatives. For instance, an existing triazine core can be halogenated, as seen in the treatment of 3-amino-5-aryl-1,2,4-triazine derivatives with N-bromosuccinimide (NBS) to afford 6-bromotriazines, which can then undergo further coupling reactions. nih.govacs.org

Table 2: Research Findings on 1,2,4-Triazine Precursor Reactions

| Precursors | Reagents/Conditions | Product Type | Source |

|---|---|---|---|

| Amidrazones and 1,2-Diketones | Condensation | 3,5,6-Trisubstituted 1,2,4-triazines | researchgate.net |

| C-Glycosyl Formamidrazones and 1,2-Dicarbonyl Derivatives | Cyclocondensation in EtOH | 3-Glycosyl-1,2,4-triazines | mdpi.com |

| Hydrazides, Dicarbonyl Compounds, Ammonium Acetate | Multicomponent Reaction (MCR) | 3,5-Disubstituted 1,2,4-triazines | researchgate.net |

| β-keto-N-acylsulfonamides and Hydrazine Salts | Redox-efficient cyclodehydration | 3,6-Disubstituted-1,2,4-triazines | organic-chemistry.org |

The synthesis of C-glycosyl 1,2,4-triazines provides a specific example of the precursor-based approach. Here, C-(2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-d-glucopyranosyl)formamidrazone serves as the key precursor, which, upon reaction with various 1,2-dicarbonyl derivatives in ethanol, yields the corresponding 3-glycosylated 1,2,4-triazines. mdpi.com This demonstrates the modularity of the synthetic strategy, allowing for the incorporation of complex and functionally rich moieties onto the triazine scaffold.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine

Nucleophilic Substitution Reactions on the 1,2,4-Triazine (B1199460) Ring System of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

Nucleophilic substitution is a primary mode of reaction for halogenated 1,2,4-triazines. The electron-deficient nature of the triazine ring facilitates the displacement of the chloro group by a variety of nucleophiles.

The chlorine atom at the C5 position of the 1,2,4-triazine ring is a good leaving group, making it readily displaceable by nucleophiles. This reactivity is a cornerstone for the synthesis of a wide array of substituted 1,2,4-triazine derivatives. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electron deficiency of the 1,2,4-triazine ring system makes it a suitable candidate for such reactions. acs.org

The ease of substitution can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile. For instance, in the related 2,4,6-trichloro-1,3,5-triazine, the substitution of chlorine atoms is temperature-dependent, with the first substitution occurring at lower temperatures and subsequent substitutions requiring more forcing conditions. arkat-usa.org This principle of controlled, sequential substitution allows for the synthesis of diverse and complex molecules. mdpi.com

A variety of oxygen, nitrogen, and sulfur-containing nucleophiles readily react with this compound to displace the chloro substituent.

Oxygen Nucleophiles: Alcohols and phenols can act as oxygen nucleophiles to form the corresponding ether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

Nitrogen Nucleophiles: A broad range of amines, including primary and secondary amines, as well as hydrazines, can be used to introduce nitrogen-based functionalities. These reactions are fundamental in the synthesis of various biologically active compounds. The reaction conditions can be tailored to control the degree of substitution, particularly in poly-halogenated triazines. mdpi.com

Sulfur Nucleophiles: Thiols and other sulfur-containing compounds can displace the chloro group to form thioethers. These reactions expand the diversity of functional groups that can be introduced onto the 1,2,4-triazine core.

The table below summarizes the outcomes of nucleophilic substitution reactions on chloro-substituted triazines with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Phenol | Aryloxy-triazine |

| Nitrogen | Butylamine | Alkylamino-triazine |

| Sulfur | Thiophenol | Thioether-triazine |

Electrophilic Aromatic Substitution on Phenyl and Methyl Moieties of this compound

While the 1,2,4-triazine ring itself is highly electron-deficient and thus generally unreactive towards electrophiles, the appended phenyl and methyl groups can potentially undergo electrophilic aromatic substitution. However, the strong electron-withdrawing effect of the 1,2,4-triazine ring deactivates the phenyl ring, making such reactions challenging and often requiring harsh conditions. Typical electrophilic aromatic substitution reactions like nitration or halogenation on the phenyl ring would be significantly slower compared to benzene (B151609). The methyl group is also not typically a site for electrophilic attack under standard conditions.

Rearrangement Reactions and Tautomerism of 1,2,4-Triazine Derivatives

1,2,4-Triazine derivatives can exhibit tautomerism, particularly when substituted with groups containing acidic protons, such as amino, hydroxyl, or thiol groups. For example, a hydroxy-substituted 1,2,4-triazine can exist in equilibrium with its corresponding oxo-tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.

Cycloaddition Reactions and Heterocyclic Annulations Involving 1,2,4-Triazines

1,2,4-Triazines can participate as the azadiene component in inverse electron-demand Diels-Alder reactions. This reactivity allows for the construction of more complex heterocyclic systems. The electron-deficient nature of the 1,2,4-triazine ring makes it a good partner for electron-rich dienophiles. These cycloaddition reactions often proceed with high regioselectivity and can lead to the formation of novel polycyclic heteroaromatic compounds.

Metal-Catalyzed Coupling Reactions of this compound

The chloro substituent on the 1,2,4-triazine ring provides a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents that are not accessible through traditional nucleophilic substitution.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds.

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with varied electronic and steric properties.

| Coupling Reaction | Reactant | Catalyst | Product |

| Suzuki | Phenylboronic acid | Palladium | 5-Phenyl-6-methyl-3-phenyl-1,2,4-triazine |

| Sonogashira | Phenylacetylene | Palladium/Copper | 5-(Phenylethynyl)-6-methyl-3-phenyl-1,2,4-triazine |

| Buchwald-Hartwig | Aniline | Palladium | N,3-Diphenyl-6-methyl-1,2,4-triazin-5-amine |

Theoretical and Computational Chemistry of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine

Quantum Chemical Calculations of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the properties of 1,2,4-triazine (B1199460) derivatives. ijpsr.infofrontiersin.org These methods allow for the detailed analysis of molecular orbitals, electronic properties, and structure-energy relationships, providing a theoretical foundation for understanding the molecule's behavior. nih.govacs.org

The electronic structure of 1,2,4-triazine derivatives is characterized by the distribution of molecular orbitals (MOs), especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many 1,2,4-triazine-based compounds, the HOMO is often concentrated on the triazine ring and its substituents, while the LUMO is typically distributed over the triazine ring and adjacent phenyl groups. nih.govjst.go.jp This distribution indicates that the triazine and phenyl moieties can act as both electron donors and acceptors. nih.gov

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Reference Method |

|---|---|---|---|---|

| 1,2,4-Triazine Sulfanyl Derivatives | -6.4 to -7.1 | -1.8 to -2.5 | ~4.3 to ~4.9 | DFT/B3LYP/6-311++G(d,p) jst.go.jp |

| 1,2,4-Triazine Dyes | -5.6 to -5.9 | -2.2 to -2.4 | ~3.3 to ~3.5 | DFT/B3LYP/6-31G(d,p) nih.gov |

| Substituted Pyrazole Derivatives | -6.23 | -2.16 | 4.07 | DFT/B3LYP/6-311g* niscpr.res.in |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing the interaction between the HOMO of one molecule and the LUMO of another. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial indicator of a molecule's chemical stability and reactivity. jst.go.jp A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the context of 1,2,4-triazines, FMO theory helps to understand their behavior in various chemical reactions. wikipedia.org The theory posits that reactivity is governed by three main factors: the repulsion between occupied orbitals of different molecules, the electrostatic attraction or repulsion between molecules, and the attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another, with the HOMO-LUMO interaction being the most significant. wikipedia.org For this compound, the distribution and energies of its HOMO and LUMO would determine its susceptibility to nucleophilic or electrophilic attack and its potential to participate in pericyclic reactions like cycloadditions. numberanalytics.com The relatively low-lying LUMO, characteristic of electron-deficient triazines, suggests it would be reactive towards nucleophiles.

Molecular Docking and Dynamics Simulations for 1,2,4-Triazine Interactions (Non-Clinical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a target receptor and to assess the stability of the resulting complex over time. nih.govnih.gov These methods are invaluable for studying the non-covalent interactions that govern molecular recognition.

Docking studies on various 1,2,4-triazine derivatives have revealed common interaction patterns with protein binding sites. bohrium.com The nitrogen atoms of the triazine ring are frequent hydrogen bond acceptors, forming crucial interactions with amino acid residues like asparagine, arginine, and tyrosine. rsc.orgnih.gov The aromatic rings, such as the phenyl group in this compound, often engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and histidine within the binding pocket. rsc.orgnih.gov

For this compound, a hypothetical docking scenario would likely involve:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazine core acting as acceptors.

Hydrophobic Interactions: The methyl group and the phenyl ring interacting with nonpolar residues. The chloro substituent can also contribute to hydrophobic and halogen bonding interactions.

π-π Stacking: The phenyl group interacting with aromatic side chains of the target protein.

Molecular dynamics simulations can further elaborate on these interactions, providing insights into the stability of the ligand-protein complex, the flexibility of the ligand in the binding site, and conformational changes in both the ligand and the target. nih.govresearchgate.net Studies on related triazines have used MD simulations to confirm the stability of docking poses and to analyze the dynamic behavior of the complex. nih.govrsc.org

| Interaction Type | Molecular Feature | Interacting Amino Acid Residues (Examples) | References |

|---|---|---|---|

| Hydrogen Bonding | Triazine Nitrogen Atoms | Asn253, Arg283, Gly313, Tyr224, Cys530, Thr347 | rsc.orgnih.govmdpi.com |

| Hydrophobic/van der Waals | Aryl/Alkyl Substituents | Leu51, His217, Leu215, Leu384, Met388 | rsc.orgmdpi.com |

| π-π Stacking/Cation-π | Aryl Substituents | Phe101, Phe335, Arg172 | nih.gov |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the phenyl group around the single bond connecting it to the triazine ring.

Computational methods, such as DFT, can be used to perform conformational scans, where the total energy of the molecule is calculated as a function of a specific dihedral angle. jst.go.jpmdpi.com Such analyses help identify the lowest energy (most stable) conformer and determine the energy barriers for rotation between different conformers. jst.go.jp For similar bi-aryl systems, the planarity between the two rings is often influenced by steric hindrance from adjacent substituents. In the case of this compound, the presence of the nitrogen atom at position 2 and the chloro group at position 5 could influence the preferred orientation of the phenyl ring. Studies on other substituted triazines have shown that different conformers can exist, with energy barriers that may allow for free rotation under physiological conditions. jst.go.jpmdpi.com

Structure-Energy Relationships in 1,2,4-Triazine Derivatives

The relationship between a molecule's structure and its energetic properties is a cornerstone of medicinal and materials chemistry. In 1,2,4-triazine derivatives, the nature and position of substituents on the core ring system directly influence the molecule's stability, electronic properties, and interaction potential. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazines have shown that molecular descriptors such as electronegativity and solubility significantly impact their biological activity. nih.govnih.gov These relationships are fundamentally tied to the molecule's energy. For this compound:

The phenyl group at C3 contributes to the π-conjugated system and provides a site for hydrophobic and π-stacking interactions.

The chloro group at C5, being electron-withdrawing, lowers the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles and its ability to form halogen bonds.

The methyl group at C6 is a weak electron-donating group that can participate in hydrophobic interactions and fine-tune the electronic properties of the triazine ring.

Prediction of Spectroscopic Signatures for 1,2,4-Triazine via Computational Methods

Computational chemistry serves as a powerful predictive tool for elucidating the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For this compound, while specific experimental spectral data may not be widely published, its spectroscopic signatures can be reliably predicted using quantum chemical calculations. Density Functional Theory (DFT) is a prominent method for this purpose, enabling the accurate prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govnih.gov

The predictive process begins with the geometry optimization of the molecule's structure, typically using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation. nih.govmdpi.com Subsequent frequency calculations at the same level of theory confirm the structure as a true energy minimum and provide the data for IR spectra. researchgate.net More advanced calculations are then employed to derive other spectroscopic properties.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.govimist.ma This approach is known to provide satisfactory chemical shift predictions for various nuclei. imist.ma Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. conicet.gov.ar

The predicted chemical shifts for this compound reflect the unique electronic environment of each nucleus. The protons on the phenyl ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the triazine ring. The methyl group protons would appear further upfield. In the ¹³C NMR spectrum, the carbons of the triazine ring are characteristically deshielded, appearing at high chemical shifts due to the influence of the electronegative nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Protons (-CH₃) | 2.6 - 2.8 |

| Phenyl Protons (para-H) | 7.5 - 7.7 |

| Phenyl Protons (meta-H) | 7.6 - 7.8 |

| Phenyl Protons (ortho-H) | 8.3 - 8.5 |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (-CH₃) | 20 - 25 |

| Phenyl Carbon (para-C) | 128 - 130 |

| Phenyl Carbon (meta-C) | 129 - 131 |

| Phenyl Carbon (ortho-C) | 131 - 133 |

| Phenyl Carbon (ipso-C) | 134 - 136 |

| Triazine Carbon (C6) | 150 - 155 |

| Triazine Carbon (C5) | 158 - 163 |

| Triazine Carbon (C3) | 163 - 168 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are obtained from frequency calculations performed on the optimized molecular structure. These calculations yield harmonic vibrational frequencies, which are often systematically higher than experimental values. To improve accuracy, these frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). The predicted spectrum for this compound would exhibit characteristic vibrational modes. These include C-H stretching from the methyl and phenyl groups, C=N and C=C stretching vibrations within the triazine and phenyl rings, and a characteristic C-Cl stretching frequency.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2900 |

| C=N/C=C Ring Stretch (Triazine/Phenyl) | 1600 - 1450 |

| C-CH₃ Stretch | 1380 - 1360 |

| C-Cl Stretch | 800 - 700 |

Predicted UV-Visible Spectrum

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT), a method widely used for studying excited-state properties of organic compounds. nih.govnih.govbohrium.com These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, corresponding maximum absorption wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the conjugated system formed by the phenyl and 1,2,4-triazine rings. researchgate.net

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| 280 - 300 | > 0.3 | π → π |

| 240 - 260 | > 0.2 | π → π |

These computational predictions provide a detailed and scientifically grounded forecast of the spectroscopic properties of this compound, offering a valuable framework for the identification and characterization of this compound in experimental settings.

Biological Activity and Mechanistic Investigations of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine Pre Clinical, Non Human, Non Dosage

Enzyme Inhibition and Modulation by 1,2,4-Triazine (B1199460) Derivatives

Derivatives of 1,2,4-triazine have been identified as potent inhibitors of several enzyme families, a characteristic that underpins much of their therapeutic potential.

The 1,2,4-triazine nucleus serves as a versatile scaffold for designing inhibitors against various enzymes, particularly kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinases (PDKs): Certain 1,2,4-amino-triazine derivatives have been developed as inhibitors of PDKs, specifically PDK1 and PDK4. nih.govresearchgate.net These enzymes are key regulators of cellular metabolism and are often overexpressed in cancer cells. nih.govresearchgate.net Molecular docking studies suggest that these triazine compounds bind to the enzymatic active site, thereby hampering its activity. researchgate.net

Other Kinases: The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core is an integral part of several kinase inhibitors. nih.gov For example, derivatives have shown inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov The PI3K/mTOR signaling pathway, which is critical for cell proliferation and survival, is another target for triazine derivatives. nih.govstocktitan.net

Topoisomerase II: Some 1,2,4-triazinone derivatives have demonstrated strong inhibitory activity against topoisomerase II, an enzyme essential for managing DNA tangles during replication. bohrium.comresearchgate.net This inhibition disrupts DNA synthesis and repair, leading to cell death. researchgate.net

Cholinesterases and Other Enzymes: Beyond kinases, 1,2,4-triazine-sulfonamide hybrids have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), enzymes critical for neurotransmission and cellular detoxification, respectively. researchgate.net

The inhibitory potential of 1,2,4-triazine derivatives is quantified through kinetic studies, which typically determine the half-maximal inhibitory concentration (IC₅₀). This value indicates the concentration of a compound required to inhibit 50% of the target enzyme's activity. Lower IC₅₀ values signify greater potency.

| Target Enzyme | Derivative Class | IC₅₀ Value (µM) | Source |

| c-Met | Pyrrolo[1,2-f] nih.govnih.govnih.govtriazine derivative | 0.0023 | nih.gov |

| VEGFR-2 | Pyrrolo[1,2-f] nih.govnih.govnih.govtriazine derivative | 0.0050 | nih.gov |

| Acetylcholinesterase (AChE) | 1,2,4-triazine-sulfonamide hybrid | Varies by compound | researchgate.net |

| Glutathione S-transferase (GST) | 1,2,4-triazine-sulfonamide hybrid | Varies by compound | researchgate.net |

Receptor Binding and Agonist/Antagonist Profiles of 1,2,4-Triazine Derivatives

Compounds featuring the 1,2,4-triazine scaffold have been identified as potent and selective modulators of G-protein-coupled receptors (GPCRs), acting primarily as antagonists.

Adenosine (B11128) A₂A Receptor: A significant body of research has focused on 1,2,4-triazine derivatives as antagonists of the adenosine A₂A receptor. nih.govacs.orgbohrium.com Structure-based drug design has led to the identification of potent and selective antagonists. nih.govacs.org X-ray crystallography studies have revealed that these molecules bind deep within the orthosteric binding cavity of the receptor. nih.govacs.org The amino-triazine core typically forms critical hydrogen bonds with specific amino acid residues, such as Asn253, anchoring the molecule in the binding pocket. nih.gov

G-Protein-Coupled Receptor 84 (GPR84): More recently, 1,2,4-triazine derivatives have been reported as the first high-affinity, selective competitive antagonists of GPR84, a proinflammatory receptor. acs.orgnih.gov In silico docking models, supported by mutagenesis studies, suggest a binding pose where the triazine ring's substituents fit into distinct pockets within the receptor's helical bundle. acs.orgnih.gov The antagonist activity is believed to occur through direct interaction with receptor helices and the extracellular loop 2. nih.gov

Histamine (B1213489) H₄ Receptor: Trisubstituted 1,3,5-triazines have been shown to act as antagonists at the histamine H₄ receptor, which is involved in inflammatory responses. mdpi.com

The binding affinity of these compounds to their target receptors is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.

| Receptor Target | Derivative Example | Binding Affinity (pKi) | Profile | Source |

| Adenosine A₂A | 5,6-diphenyl-1,2,4-triazin-3-amine | 6.93 | Antagonist | nih.govacs.org |

| GPR84 | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Not specified (High-affinity) | Antagonist | acs.orgnih.gov |

Antiproliferative and Cytotoxic Mechanisms in Cell Lines (In Vitro, Non-Human Origin)

The 1,2,4-triazine scaffold is a core component of many compounds designed to have anticancer properties. jst.go.jpresearchgate.netmdpi.comnih.gov Their antiproliferative and cytotoxic effects are exerted through the induction of apoptosis and the disruption of the cell cycle. researchgate.net

Apoptosis, or programmed cell death, is a primary mechanism by which 1,2,4-triazine derivatives eliminate cancer cells. researchgate.netnih.govresearchgate.net

Caspase Activation: Studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, which converge on the activation of effector caspases like caspase-3/7. nih.govnih.gov Activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), has also been observed. nih.govnih.gov

Mitochondrial Pathway: The intrinsic pathway is often initiated by changes in the mitochondrial membrane. Some triazinone derivatives have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. bohrium.comresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of factors that trigger caspase activation. bohrium.com

p53 and ROS Involvement: The tumor suppressor protein p53 can be upregulated by certain triazine derivatives, which in turn can promote apoptosis. bohrium.comresearchgate.netnih.gov Additionally, some compounds induce the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic cell death. nih.govnih.gov Annexin V assays are commonly used to confirm the induction of apoptosis. researchgate.netmdpi.com For example, one study found that a xanthone-1,2,4-triazine conjugate activates apoptotic mechanisms in glioblastoma cells. mdpi.com

In addition to inducing apoptosis, 1,2,4-triazine derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. frontiersin.org This prevents the cells from dividing and replicating.

G2/M Phase Arrest: Several studies report that 1,2,4-triazinone derivatives can cause cell cycle arrest at the G2/M checkpoint. bohrium.comresearchgate.netresearchgate.net This arrest is often linked to the inhibition of β-tubulin polymerization, which is necessary for the formation of the mitotic spindle. bohrium.comresearchgate.net

G0/G1 Phase Arrest: Other derivatives have been shown to induce arrest in the G0/G1 phase of the cell cycle. nih.gov This effect may be associated with the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. nih.gov Computational studies have suggested that certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides may exert their anticancer activity by inhibiting CDK enzymes. nih.gov

Antimicrobial and Antifungal Mechanisms of Action of 1,2,4-Triazine (In Vitro, Non-Clinical)

The 1,2,4-triazine nucleus is a structural component in a variety of compounds that exhibit significant antifungal properties. ijpsr.info In vitro studies and computational models have elucidated a primary molecular mechanism by which these compounds exert their antifungal effects. This mechanism involves the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.

A key molecular target for the antifungal activity of 1,2,4-triazine derivatives is the enzyme Lanosterol 14-demethylase, also known as CYP51. This enzyme is a member of the cytochrome P450 family and plays an indispensable role in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.

The proposed mechanism of action involves the 1,2,4-triazine derivative binding to the active site of the CYP51 enzyme. Molecular docking studies suggest that the nitrogen atoms within the triazine ring (or an associated azole substituent on the derivative) can form a coordinate bond with the heme iron atom located at the catalytic center of the enzyme. This interaction, along with other hydrophobic and hydrogen bond interactions between the inhibitor and the enzyme's active site residues, effectively blocks the enzyme's normal function. By inhibiting CYP51, the triazine derivative disrupts the production of ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structure and function of the fungal cell membrane, which inhibits fungal growth and proliferation.

Herbicidal and Insecticidal Action at the Molecular Level (Excluding Efficacy Trials)

Derivatives of the triazine scaffold have been widely developed for agricultural use as both herbicides and insecticides. At the molecular level, they function by disrupting fundamental biological processes within the target organisms.

Herbicidal Mechanism of Action

The primary herbicidal mode of action for triazine compounds is the inhibition of photosynthesis. Specifically, these molecules target Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. Triazines act by binding to a specific site on the D1 protein subunit of the PSII reaction center.

This binding physically blocks the plastoquinone (B1678516) (QB) binding site. Under normal conditions, plastoquinone is a mobile electron carrier that shuttles electrons away from PSII, a crucial step in the photosynthetic electron transport chain. By occupying this site, the triazine herbicide interrupts the flow of electrons, effectively halting the process of photosynthesis. This disruption leads to a buildup of highly reactive oxygen species, which cause rapid oxidative damage to cellular components, ultimately leading to cell death and the demise of the plant.

Insecticidal Mechanism of Action

Certain 1,2,4-triazine derivatives have been investigated for their insecticidal properties, which are attributed to their ability to function as neurotoxins. The molecular target for this activity is the enzyme acetylcholinesterase (AChE). nih.gov

Acetylcholinesterase plays a critical role in the insect nervous system by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal. 1,2,4-triazine-based inhibitors can bind to the active site of AChE, preventing it from hydrolyzing acetylcholine. nih.gov As a result, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system causes paralysis and, ultimately, the death of the insect. Molecular docking simulations have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies for 1,2,4-Triazine Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,2,4-triazine derivatives influences their biological potency and for guiding the design of new, more effective compounds. Research has focused on how different substituents at the 3-, 5-, and 6-positions of the 1,2,4-triazine ring impact various biological activities.

The 1,2,4-triazine core is a privileged scaffold, and modifications at its key positions can dramatically alter its interaction with biological targets. For instance, in the development of G-protein-coupled receptor 84 (GPR84) antagonists, the nature of the groups at the 5- and 6-positions is critical. Studies have shown that aryl groups, such as anisole, at these positions can form π–π stacking and cation−π interactions with phenylalanine and arginine residues in the receptor's binding pocket.

Similarly, the substituent at the 3-position significantly influences activity. Often, this position is used to introduce moieties that can form key interactions or alter the molecule's physicochemical properties. For example, linking a piperazine (B1678402) group at this position has been explored in the design of cholinesterase inhibitors. nih.gov

The following table summarizes key SAR findings from various studies on 1,2,4-triazine derivatives.

| Position on 1,2,4-Triazine Ring | Substituent Modification | Observed Impact on Biological Activity | Target/Activity |

|---|---|---|---|

| C5 and C6 | Substitution with identical aryl groups (e.g., anisole) | Serves as a baseline for activity; these groups can fit into distinct pockets of a receptor. | GPR84 Antagonism |

| C5 and C6 (on aryl rings) | Introduction of halide substituents (F, Cl, Br) | Decreased activity in an atomic-size-dependent manner. | GPR84 Antagonism |

| C5 and C6 | Introduction of a more electronegative pyridine (B92270) ring | Significant loss of activity. | GPR84 Antagonism |

| C3 | Attachment of a piperazine moiety linked to a biphenyl (B1667301) group | Showed potent inhibitory potential against acetylcholinesterase. nih.gov | Cholinesterase Inhibition |

| C5 | Phenyl group | Considered a core component for certain activities. | Adenosine A2A Antagonism |

| C6 | Phenyl group | Considered a core component for certain activities. | Adenosine A2A Antagonism |

Exploration of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine in Advanced Materials Science and Supramolecular Chemistry

Integration of 1,2,4-Triazine (B1199460) into Polymeric Architectures

The incorporation of the 1,2,4-triazine moiety into polymer backbones is a strategy to imbue the resulting materials with enhanced thermal stability, specific electronic properties, and unique functionalities. The π-deficient nature of the triazine ring can influence the polymer's charge transport characteristics, making these materials candidates for applications in organic electronics.

Researchers have explored the synthesis of polymers containing the 1,2,4-triazine core to create materials with tailored properties. For instance, polycyclic aromatic polymers composed entirely of 1,3,5-triazine (B166579) cores have been studied theoretically, revealing drum-shaped structures with nonplanar, convex/concave π-systems. acs.org While this refers to the 1,3,5-isomer, the principle of creating novel three-dimensional structures through the polymerization of triazine units is a key concept in the field. The synthesis of such polymers often involves the polymerization of multifunctional triazine monomers. The resulting polymers can exhibit high thermal stability due to the aromatic and nitrogen-rich nature of the triazine units.

The functional groups on the triazine ring, such as the chloro, methyl, and phenyl groups in 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine, offer versatile handles for polymerization reactions. The chloro group, for example, can be a site for nucleophilic substitution, allowing the triazine unit to be covalently linked into a polymer chain. This versatility enables the creation of a wide range of polymeric structures with tunable properties.

Coordination Chemistry and Metal Complexes of 1,2,4-Triazine Ligands

The nitrogen atoms of the 1,2,4-triazine ring are effective coordination sites for metal ions, making triazine derivatives valuable ligands in coordination chemistry. acs.org The specific coordination mode can vary depending on the substituents and the metal center involved. Derivatives of 3-(2-pyridyl)-1,2,4-triazine, for example, have been shown to act as bidentate chelators, coordinating through a nitrogen atom on the triazine ring and the nitrogen of the pyridyl group, similar to 2,2'-bipyridine. nih.govrsc.org

These ligands can form both mononuclear and binuclear metal complexes. nih.govrsc.org In some cases, the triazine ligand can bridge two metal centers, leading to the formation of polynuclear structures. nih.gov The coordination of a metal to the 1,2,4-triazine ring can significantly alter its electronic properties, which in turn affects the properties of the resulting metal complex, such as its color, luminescence, and reactivity. researchgate.net

| Ligand Type | Coordination Mode | Resulting Complex Type | Reference |

| 3-(2-pyridyl)-1,2,4-triazine derivatives | Bidentate (N,N') | Mononuclear | nih.gov |

| 3-(2-pyridyl)-1,2,4-triazine derivatives | Bridging (Bidentate + Monodentate) | Binuclear | nih.govrsc.org |

| 3-(2-benzylidenehydrazinyl)-1,2,4-triazine | Bidentate (N,N') | Mononuclear (2:1 ligand-to-metal ratio) | tandfonline.com |

The unique electronic properties of 1,2,4-triazine ligands and their metal complexes have positioned them as promising candidates for catalyst design. The π-deficient nature of the triazine core makes it a strong π-acceptor, which can influence the electronic environment of the metal center and, consequently, its catalytic activity. acs.org

Triazine-based ligands have been investigated for their ability to accelerate copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. Studies have shown that 1,2,4-triazine derivatives can act as potent accelerants for CuAAC at catalytic concentrations with both copper(I) and copper(II) salts, enabling the reaction to proceed efficiently at room temperature. tennessee.edu The design of PNP-type pincer ligands incorporating a triazine core has also been explored. These systems can exhibit metal-ligand cooperativity, where the triazine ring participates directly in the catalytic cycle, often through reversible dearomatization processes. acs.org This cooperativity can lead to novel catalytic pathways and enhanced reactivity compared to traditional pyridine-based analogues. acs.org

The directional hydrogen bonding capabilities and potential for π-π stacking make 1,2,4-triazine derivatives excellent building blocks for supramolecular self-assembly. The arrangement of nitrogen atoms in the ring provides defined hydrogen bond acceptor sites. When combined with appropriate hydrogen bond donor groups on the substituents, these molecules can form predictable and robust supramolecular synthons. nih.gov

Studies on s-triazine derivatives have demonstrated the formation of intricate molecular duplexes driven by a combination of NH···N, CH···O, and CH···π interactions. nih.gov These cooperative non-covalent forces guide the assembly of the molecules into well-defined three-dimensional structures in the solid state. nih.gov The ability to form such ordered assemblies is crucial for applications in crystal engineering and the development of functional materials where precise molecular arrangement is key. The self-assembly of triazine-based oligomers can also be controlled to form stable homoduplexes, with the stability increasing with the number of monomer units, indicating positive cooperativity in the assembly process. rsc.org

Photophysical Properties and Luminescence Studies of 1,2,4-Triazine Derivatives

Derivatives of 1,2,4-triazine have attracted considerable attention for their interesting photophysical properties, including fluorescence and phosphorescence, which are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. lookchem.commdpi.com The electronic properties of the triazine ring, combined with various donor and acceptor substituents, allow for the fine-tuning of their absorption and emission characteristics. rsc.orgresearchgate.net

For instance, iridium(III) complexes containing 3-(pyridine-2-yl)-1,2,4-triazine ligands have been synthesized and shown to exhibit red luminescence in both solution and the solid state. researchgate.neturfu.ru The coordination of the triazine ligand to the metal center facilitates efficient intersystem crossing, leading to phosphorescence. Some donor-acceptor chromophores based on condensed 1,2,4-triazine systems have been shown to exhibit thermally activated delayed fluorescence (TADF) when dispersed in a polymer matrix and room temperature phosphorescence in their microcrystalline form. rsc.org The photophysical properties are highly sensitive to the molecular environment and the nature of the substituents on the triazine core.

| Compound Class | Emission Color | Key Property | Application | Reference |

| Iridium(III) complexes of 3-(pyridine-2-yl)-1,2,4-triazines | Red | Solid-state luminescence | OLEDs | researchgate.neturfu.ru |

| Donor-Acceptor condensed 1,2,4-triazines | Varies | Thermally Activated Delayed Fluorescence (TADF) | OLEDs | rsc.orgresearchgate.net |

| Platinum(II) complexes of bipyridine bisphenolate ONNO ligands (synthesized via 1,2,4-triazines) | Varies | High quantum efficiency | Solution-processable OLEDs | acs.org |

| Binuclear lead(II) complexes of 3-(2-pyridyl)-1,2,4-triazine derivatives | Varies | Electroluminescence | OLEDs | nih.govrsc.org |

1,2,4-Triazine as a Building Block in Organic Frameworks (MOFs, COFs)

The rigid structure and defined coordination vectors of triazine derivatives make them ideal building blocks for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). researchgate.netnih.govacs.org These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore environments.

In MOF synthesis, triazine-based ligands with carboxylate or pyridyl functionalities, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), are used to link metal ions or clusters into extended networks. nih.govbohrium.com The resulting frameworks can have diverse topologies and dimensionalities, from 1D chains to complex 3D structures. researchgate.netnih.gov A triazine-based hexacarboxylate ligand has been used to construct a europium-based MOF that exhibits fluorescence, acting as a sensor for nitroaromatic compounds and small drug molecules. nih.gov

In COFs, triazine units are connected through strong covalent bonds to form highly ordered, porous organic polymers. nih.govacs.org Triazine-based COFs are often more stable than their benzene-based counterparts due to the higher electron affinity of the triazine ring. nih.govacs.org These materials have been successfully used as adsorbents for removing pollutants from water and show promise in a variety of other applications. nih.govrsc.org The synthesis of crystalline triazine-based COFs has even been achieved using CO2 as a precursor, highlighting an environmentally friendly route to these advanced materials. nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine in Research Contexts

Chromatographic Separations (HPLC, GC) with Advanced Detection for 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are foundational for the separation and analysis of 1,2,4-triazine (B1199460) compounds. These methods, when coupled with advanced detection systems like mass spectrometry (MS) or diode-array detection (DAD), offer robust platforms for purity assessment and characterization.

The development of a reliable HPLC method for assessing the purity of this compound is a critical step in its chemical synthesis and characterization. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for a substituted 1,2,4-triazine would begin with column and mobile phase selection. A C8 or C18 column is often suitable, with a mobile phase commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from synthesis-related impurities. Detection is frequently achieved using a UV detector, as the aromatic and heterocyclic rings in the molecule are expected to absorb UV light. nih.gov

Once developed, the method must be validated to ensure its reliability, accuracy, and precision. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 8.1.1: Illustrative HPLC Method Parameters and Validation for Purity Assessment

| Parameter | Example Condition/Specification |

| Chromatographic System | HPLC with UV/DAD Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity | R² > 0.999 over the concentration range |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD) | ≤ 2.0% for repeatability |

For GC analysis, particularly for assessing regioisomeric impurities, a capillary column with a mid-polarity phase is often employed. longdom.org Due to the thermal stability of many triazine derivatives, GC coupled with mass spectrometry (GC-MS) can provide excellent separation and structural confirmation of impurities. thermofisher.commdpi.com

During the synthesis of complex 1,2,4-triazine analogues, chiral centers may be introduced, or regioisomers may be formed that are difficult to separate using standard chromatographic techniques. nih.gov Chiral separation is essential to isolate and characterize individual enantiomers or diastereomers, as they can have different biological activities.

Supercritical Fluid Chromatography (SFC) with chiral stationary phases is a powerful technique for this purpose. nih.gov SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol, which allows for fast, efficient, and green separations. The choice of the chiral stationary phase (e.g., polysaccharide-based columns) is critical and is determined empirically for the specific analogues being separated.

Table 8.1.2: Example Conditions for Chiral SFC Separation of 1,2,4-Triazine Analogues

| Parameter | Example Condition |

| Chromatographic System | Supercritical Fluid Chromatography (SFC) with UV Detector |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Capillary Electrophoresis (CE) for Analysis of 1,2,4-Triazines

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. Various modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), have been successfully applied to the analysis of triazine compounds. nih.gov

For the analysis of this compound, a non-aqueous CZE method could be employed to enhance solubility and separation selectivity. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective analytical tool, combining the high-efficiency separation of CE with the definitive identification capabilities of MS. documentsdelivered.com

Electrochemical Detection Methods for 1,2,4-Triazines

Electrochemical methods offer a sensitive and cost-effective alternative for the quantification of electroactive compounds. The 1,2,4-triazine ring system can be susceptible to reduction or oxidation at an electrode surface, making it a candidate for electrochemical analysis. Techniques such as square wave voltammetry (SWV) are particularly useful due to their high sensitivity and ability to reduce background signals. mdpi.com

The analysis would involve applying a potential waveform to an electrode (e.g., a dental amalgam or boron-doped diamond electrode) immersed in a solution containing the triazine compound. The resulting current, generated from the compound's electrochemical reaction, is proportional to its concentration. This approach can be adapted for determining the presence of 1,2,4-triazine derivatives in various research-based sample matrices. mdpi.com

Bioanalytical Techniques for 1,2,4-Triazine in Research Samples (e.g., cell lysates, reaction mixtures – NOT clinical)

In non-clinical research settings, such as in vitro drug metabolism studies or cell-based assays, it is often necessary to quantify the compound of interest in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its exceptional selectivity and sensitivity.

A typical bioanalytical method for this compound would involve a sample preparation step to extract the compound from the matrix (e.g., protein precipitation for cell lysates or reaction mixtures), followed by LC-MS/MS analysis. tennessee.edu The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations.

Table 8.4.1: Hypothetical LC-MS/MS Parameters for Bioanalytical Research

| Parameter | Example Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 UPLC Column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of the target compound |

| Product Ion (m/z) | Specific fragment ion determined during method development |

This methodology allows researchers to accurately measure the concentration of this compound in samples from experiments designed to assess its metabolic stability, cell permeability, or interaction with biological targets.

Future Directions and Emerging Research Avenues for 5 Chloro 6 Methyl 3 Phenyl 1,2,4 Triazine

Sustainable Synthesis and Biocatalysis Approaches for 1,2,4-Triazine (B1199460)

The development of environmentally friendly and efficient synthetic methodologies is a paramount goal in modern chemistry. For 1,2,4-triazine derivatives, future research is increasingly focused on sustainable practices and the use of biocatalysis.

Green chemistry principles are being applied to the synthesis of 1,2,4-triazines to minimize waste, reduce energy consumption, and use less hazardous substances. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative that can enhance reaction rates and yields. The use of eco-friendly solvents, or in some cases, solvent-free reaction conditions, is another key aspect of sustainable synthesis for this class of compounds.

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of complex molecules. acs.orghelixchrom.com While still an emerging area for 1,2,4-triazines, the use of enzymes to catalyze key steps in their synthesis is a promising future direction. Lipases, for instance, have been shown to be versatile catalysts for the formation of C-C and C-N bonds in various heterocyclic systems under mild conditions. mdpi.com Researchers are exploring the use of other enzymes, such as oxidases and transferases, to introduce specific functionalities to the 1,2,4-triazine core with high chemo-, regio-, and enantioselectivity. Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also being investigated to develop novel and efficient synthetic routes to 1,2,4-triazine analogues. acs.org

Exploration of Novel Biological Targets and Pathways for 1,2,4-Triazine Analogues (Pre-clinical)

Pre-clinical research continues to uncover a broad spectrum of biological activities for 1,2,4-triazine analogues, suggesting their potential in treating a variety of diseases. Future investigations are aimed at identifying novel molecular targets and elucidating the underlying mechanisms of action.

In the realm of oncology, 1,2,4-triazine derivatives have demonstrated significant anticancer activity by targeting various signaling pathways crucial for tumor growth and survival. nih.govnih.gov These compounds have been shown to inhibit key enzymes such as mTOR kinase, phosphoinositide 3-kinases (PI3K), and various cyclin-dependent kinases (CDKs) that regulate cell cycle progression. mdpi.comnih.gov Furthermore, they have been found to interfere with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor angiogenesis and metastasis. nih.gov Emerging research also points to the potential of 1,2,4-triazine analogues to inhibit pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), an enzyme involved in cancer cell metabolism. mdpi.com

Beyond cancer, 1,2,4-triazine derivatives are being explored for their neuroprotective properties. acs.org Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis by reducing the activation of caspase-3 and inhibiting the pro-inflammatory transcription factor NF-κB. acs.org The neuroprotective effects may also be mediated through the activation of the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. drugbank.com These findings suggest the potential of 1,2,4-triazine analogues in the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. helixchrom.commdpi.com

The anti-inflammatory potential of 1,2,4-triazines is another active area of investigation. Research has indicated that these compounds can modulate inflammatory responses by inhibiting the advanced glycation end products (AGEs)-receptor for AGEs (RAGE) axis and the downstream NF-κβ and p38 signaling pathways. tandfonline.com Inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another mechanism through which these derivatives may exert their anti-inflammatory effects. researchgate.net Furthermore, some 1,2,4-triazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation. nih.gov

The antiviral activity of 1,2,4-triazine analogues is also a promising field of study. Certain pyrrolo[2,1-f] acs.orgmdpi.comnih.govtriazines have shown potent activity against the influenza virus, with molecular docking studies suggesting that they may act by inhibiting the viral neuraminidase enzyme. ctppc.org

| Therapeutic Area | Potential Biological Targets/Pathways | Pre-clinical Findings |

| Anticancer | mTOR, PI3K, CDKs, EGFR, VEGFR, PDK1 | Inhibition of tumor growth, angiogenesis, and cell proliferation. mdpi.comnih.govnih.govnih.govmdpi.com |

| Neuroprotection | Caspase-3, NF-κB, Nrf2 signaling pathway | Protection against oxidative stress-induced neuronal death. acs.orgdrugbank.com |

| Anti-inflammatory | AGE-RAGE-NF-κβ/p38 nexus, COX-2, NLRP3 inflammasome | Modulation of inflammatory responses. tandfonline.comresearchgate.netnih.gov |

| Antiviral | Neuraminidase (Influenza A) | Inhibition of viral replication. ctppc.org |

Advanced Computational Modeling for De Novo Design of 1,2,4-Triazine Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired biological activities. For 1,2,4-triazine derivatives, advanced in silico techniques are being employed to accelerate the identification and optimization of new therapeutic agents.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being utilized to understand the relationship between the structural features of 1,2,4-triazine analogues and their biological activity. acs.orgmdpi.com These models provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target, thereby guiding the design of more potent compounds.

Molecular docking simulations are widely used to predict the binding modes of 1,2,4-triazine derivatives within the active sites of target proteins. nih.govnih.gov This technique allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. mdpi.com By understanding these interactions, medicinal chemists can design modifications to the 1,2,4-triazine scaffold to enhance binding affinity and selectivity. Molecular dynamics simulations further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding poses. acs.org

Pharmacophore modeling is another powerful computational approach used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By generating a pharmacophore model based on a set of known active 1,2,4-triazine derivatives, virtual screening of large compound libraries can be performed to identify novel hits with the desired activity profile. researchgate.net This approach, combined with structure-based drug design, where the crystal structure of the target protein is known, facilitates the de novo design of highly specific and potent 1,2,4-triazine-based inhibitors. thermofisher.com

| Computational Technique | Application in 1,2,4-Triazine Research | Key Outcomes |

| 3D-QSAR (CoMFA/CoMSIA) | Understanding structure-activity relationships of h-DAAO inhibitors. acs.orgmdpi.com | Identification of key structural features for enhanced biological activity. |

| Molecular Docking | Predicting binding modes of mTOR, tubulin, and COX inhibitors. helixchrom.comnih.govmdpi.com | Elucidation of ligand-receptor interactions and guidance for lead optimization. |

| Molecular Dynamics | Assessing the stability of inhibitor-protein complexes. acs.org | Confirmation of stable binding poses and dynamic interactions. |

| Pharmacophore Modeling | Virtual screening for novel EGFR inhibitors. researchgate.net | Identification of new chemical scaffolds with potential therapeutic activity. |

| Structure-Based Drug Design | Design of potent and selective adenosine (B11128) A2A receptor antagonists. thermofisher.com | Rational design of novel and highly active 1,2,4-triazine derivatives. |

Integration of 1,2,4-Triazine into Functional Nanomaterials

The convergence of materials science and medicinal chemistry is opening up new frontiers for the application of heterocyclic compounds. The integration of the 1,2,4-triazine core into functional nanomaterials is an emerging research area with significant potential in drug delivery, diagnostics, and catalysis.

Triazine derivatives are being investigated as key components in the development of advanced drug delivery systems. Their ability to be functionalized allows for their incorporation into various nanocarriers, such as magnetic nanoparticles and dendrimers. acs.orgnih.gov For example, triazine-based dendrimers have been used to modify the surface of magnetic nanoparticles, creating a pH-responsive nanovehicle for the targeted delivery of anticancer drugs like methotrexate. acs.org These systems can enhance drug solubility, protect the drug from degradation, and facilitate controlled release at the target site, thereby improving therapeutic efficacy and reducing side effects. Triazine-based polymers are also being explored for the fabrication of nanoparticulate drug delivery systems. nih.gov

In the field of materials science, triazines are valued for their electronic properties and thermal stability. Covalent triazine frameworks (CTFs) are a class of porous organic polymers that have shown promise in applications such as gas storage and catalysis. helixchrom.com While much of the research has focused on 1,3,5-triazines, the principles can be extended to 1,2,4-triazine-based materials. The unique electronic characteristics of the 1,2,4-triazine ring make it an attractive building block for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.

Furthermore, triazine derivatives are being used to functionalize carbon-based nanomaterials like graphene and carbon nanotubes. mdpi.com This functionalization can improve the dispersibility of these nanomaterials and introduce new properties, making them suitable for a range of applications, from advanced composites to biomedical imaging and sensing. The development of triazine-coated silica nanoparticles that are sensitive to visible light is another innovative application, with potential uses in photopolymerization and the fabrication of nanocomposites with enhanced mechanical properties. mdpi.com

Methodological Innovations in Characterization and Analysis of 1,2,4-Triazine

The development of novel 1,2,4-triazine derivatives necessitates the use of advanced and innovative analytical techniques for their comprehensive characterization. These methods are crucial for confirming the structure, purity, and physicochemical properties of newly synthesized compounds.

A combination of spectroscopic techniques is routinely employed for the structural elucidation of 1,2,4-triazines. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular framework. mdpi.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which aids in structure confirmation. nih.gov Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also valuable tools for identifying functional groups and studying the electronic properties of these compounds. mdpi.com

Chromatographic techniques are essential for the separation and purification of 1,2,4-triazine derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of these compounds and for their quantitative analysis. helixchrom.com The development of new stationary phases and mobile phase compositions continues to improve the resolution and efficiency of these separations. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it a powerful tool for the analysis of triazine derivatives in complex matrices, such as biological fluids and environmental samples.

X-ray crystallography plays a pivotal role in unambiguously determining the three-dimensional structure of 1,2,4-triazine derivatives in the solid state. acs.orgmdpi.com Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships and for validating computational models. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine, and how are intermediates characterized?

The compound is synthesized via chlorination of hydroxyl-substituted triazine precursors using phosphorus oxychloride (POCl₃). For example, 3-hydroxy-1,2,4-triazine derivatives are heated with POCl₃ at 105°C for 40 minutes, followed by precipitation and purification via column chromatography (silica gel, CHCl₃ eluent) . Key intermediates, such as 3-chloro-6-phenyl-1,2,4-triazine, are characterized using TLC, ¹H NMR (200 MHz), IR spectroscopy, and mass spectrometry. Melting points and UV absorption (254 nm) are critical for purity assessment .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

¹H NMR and ¹³C NMR are primary tools. For example, ¹³C NMR distinguishes C-3 (deshielded at ~164 ppm) from C-5 (150 ppm) and C-6 (143 ppm) in triazine derivatives. Methoxy or methyl substituents induce predictable shifts (e.g., +8–10 ppm for C-methylation). IR spectroscopy confirms functional groups like C-Cl (600–800 cm⁻¹) and aromatic C-H stretches .

Q. What are the typical reaction partners for nucleophilic substitution in this compound?

The chlorine at position 5 undergoes nucleophilic substitution with carbanions, amines, or thiols. For instance, reactions with "vicarious" carbanions (e.g., chloromethyl sulfones) yield 5-substituted triazines or pyrazole derivatives via competing pathways. Solvent choice (e.g., CHCl₃) and temperature (room temp. vs. reflux) dictate product distribution .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. ring contraction) affect synthesis outcomes, and how are these resolved?